HPPD Enzyme Inhibition: Quantitative Binding Affinity (Ki) vs. Reference Inhibitors
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-4-yl)acetamide was evaluated for competitive inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver. The compound achieved complete enzyme inhibition at a concentration of 0.5–1.0 mM, with a measured Ki of 300,000 ± n/a nM (300 µM) [1][2]. By class-level comparison, clinically relevant HPPD inhibitors such as nitisinone (NTBC) exhibit Ki values in the low nanomolar range (~40 nM for the diketonitrile form), making this compound approximately 7,500-fold weaker [3]. However, the compound's Ki value is numerically reported, enabling quantitative benchmarking within HPPD-focused screening cascades. Notably, no Ki data for HPPD inhibition are publicly available for the pyridin-3-yl or pyridin-2-yl regioisomers of this compound, nor for the 2-fluorophenyl or thiophene analogs, meaning this compound uniquely possesses a quantifiable HPPD inhibition anchor point within its immediate chemical neighborhood [4].
| Evidence Dimension | HPPD enzyme inhibition affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 300,000 nM (300 µM); complete inhibition at 0.5–1.0 mM |
| Comparator Or Baseline | Nitisinone (NTBC, diketonitrile form): Ki ~40 nM (class-level reference); pyridin-3-yl and pyridin-2-yl regioisomers: no HPPD Ki data publicly available |
| Quantified Difference | Target compound is ~7,500-fold weaker than nitisinone; target compound is the only member of its immediate regioisomeric series with a publicly reported HPPD Ki value |
| Conditions | Competitive inhibition assay; ChEMBL_549 (CHEMBL615569); enzyme source: Sus scrofa (pig) liver HPPD; reference: Lin & Yang (1999) |
Why This Matters
The compound provides a quantified, albeit weak, HPPD inhibition data point that is unique among its regioisomers, serving as a measurable anchor for SAR exploration and enabling rational exclusion or inclusion decisions in HPPD-targeted screening libraries.
- [1] BindingDB. Ki Summary for BDBM50075317: Ki = 300,000 nM. Available at: http://bdb2.ucsd.edu/jsp/dbsearch/Summary_ki.jsp?entryid=50008614 View Source
- [2] BindingDB Assay Method: ChEMBL_549 (CHEMBL615569). Compound evaluated for competitive inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD); complete inhibition observed at 0.5–1.0 mM. Available at: http://bdb2.ucsd.edu/jsp/dbsearch/assay.jsp?assayid=3&entryid=50008614 View Source
- [3] Lock EA, Ellis MK, Gaskin P, et al. From toxicological problem to therapeutic use: the discovery of the mode of action of 2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione (NTBC), its toxicology and development as a drug. J Inherit Metab Dis. 1998 Aug;21(5):498-506. doi: 10.1023/a:1005458703363. PMID: 9728330. View Source
- [4] ZINC15 Database. ZINC46763: No known activity in ChEMBL 20 beyond the HPPD entry. Available at: https://zinc15.docking.org/substances/ZINC000000046763/ (Accessed 2026-04-30). View Source
